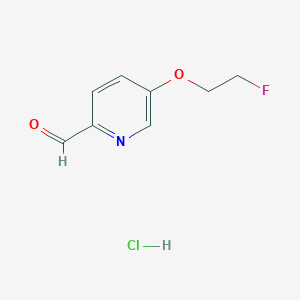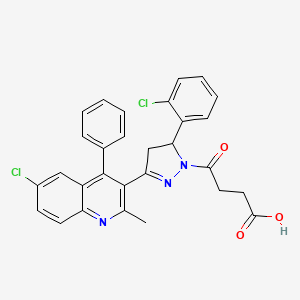
4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis details for this exact compound are not available, a similar series of 3-substituted-4-arylquinoline derivatives were synthesized using 3-acetyl-4-arylquinoline . The acetyl function of 3-acetyl-4-arylquinoline was successfully converted into its corresponding enaminone using DMFDMA as a reagent . This was then successfully converted into various derivatives by treating with reagents such as hydrazine, hydroxylamine, guanidine hydrochloride, aniline, 2-amino pyridine, ethyl acetoacetate, under solvent-free microwave irradiation as well as under the conventional thermal heating processes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to "4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid" have been synthesized and characterized to explore their potential applications. For instance, Hussein, Ismail, and El-Adly (2016) synthesized and evaluated 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease. These compounds demonstrated significant antioxidant efficiency, suggesting their potential utility in industrial applications to enhance the lifespan and performance of lubricants Hussein, Ismail, & El-Adly, 2016.
Biological Activities
Several studies have focused on the biological activities of quinolinone and pyrazole derivatives. For example, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives to evaluate their anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in pain and inflammation management Farag et al., 2012. Similarly, Prasath et al. (2015) reported on the efficient synthesis of quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties, highlighting their potential use as antimicrobial agents Prasath et al., 2015.
Mechanism of Action
Acker et al. (2011) elucidated the mechanism of action for a new class of NMDA receptor antagonists, including a compound with a similar structural motif to "this compound." These compounds selectively inhibit GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive inhibition mechanism. This study provides insights into the potential neuroprotective applications of such compounds Acker et al., 2011.
Antimicrobial Evaluation
Patel, Shaikh, and Barat (2012) synthesized and evaluated a new series of pyrazolyl-quinazolin-4(3H)-ones for their antimicrobial activity. These compounds displayed significant antibacterial and antifungal properties, indicating their potential as lead compounds for developing new antimicrobial agents Patel, Shaikh, & Barat, 2012.
Eigenschaften
IUPAC Name |
4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2N3O3/c1-17-28(29(18-7-3-2-4-8-18)21-15-19(30)11-12-23(21)32-17)24-16-25(20-9-5-6-10-22(20)31)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSOHBNVBVDNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

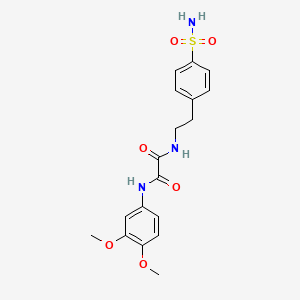
![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)
![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)
![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)
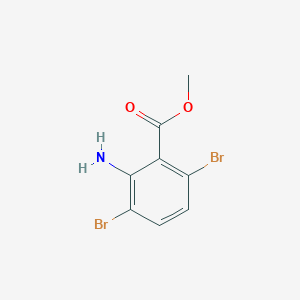
![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)
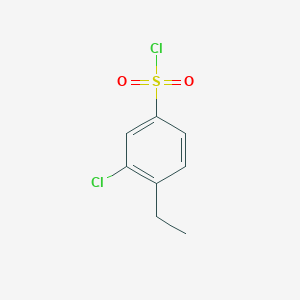
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423750.png)
![2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2423751.png)
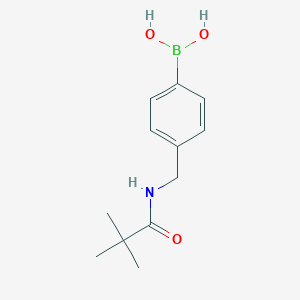
![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)
